molecular formula C9H8Cl2O3 B2665198 (3,5-Dichloro-2-methoxyphenyl)acetic acid CAS No. 90348-69-9

(3,5-Dichloro-2-methoxyphenyl)acetic acid

Cat. No.: B2665198
CAS No.: 90348-69-9
M. Wt: 235.06
InChI Key: SCCIRTQIRBQPBT-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions and a methoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-methoxyphenyl)acetic acid typically involves the chlorination of 2-methoxyphenylacetic acid followed by further chemical modifications. One common method includes:

    Chlorination: 2-Methoxyphenylacetic acid is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3 and 5 positions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the methoxy group to a hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) in polar solvents.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-2-methoxybenzoic acid.

    Reduction: Formation of 3,5-dichloro-2-hydroxyphenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

(3,5-Dichloro-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dichlorophenyl)acetic acid: Similar structure but lacks the methoxy group.

    3-Methoxyphenylacetic acid: Similar structure but lacks the chlorine atoms.

    2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: Contains a similar phenyl ring with different substituents.

Uniqueness

(3,5-Dichloro-2-methoxyphenyl)acetic acid is unique due to the presence of both chlorine atoms and a methoxy group on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other related compounds.

Properties

IUPAC Name

2-(3,5-dichloro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCIRTQIRBQPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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